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molecular formula C15H12O2 B1211697 (2R)-flavanone CAS No. 27439-12-9

(2R)-flavanone

Cat. No. B1211697
M. Wt: 224.25 g/mol
InChI Key: ZONYXWQDUYMKFB-OAHLLOKOSA-N
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Patent
US07638554B2

Procedure details

A solution of the acetonaphthone 12 (1.08 g, 5 mmol) and trimethoxybenzaldehyde (2) (1.08 g, 5.5 mmol) in ethanol (25 mL) was treated with piperidine (3 mL) and pyridine (3 mL) and refluxed for 24 h. On cooling, the product, 13 precipitated out of solution and was collected by filtration and washed with ethanol to yield 488 mg of 13 as the first crop. The filtrate was further purified by flash chromatography and the product eluted with hexanes/CH2Cl2/EtOAc (6:3:1) to give a light orange solid, which was recrystallized from ethanol to afford an additional 399 mg of a second crop. Combined yield 45%. 1H NMR (300 MHz, CDCl3): δ 2.99 (m, 1H, 3-H), 3.19 (m, 1H, 3-H), 3.91, 3.93, 4.03 (3s, 12H, OCH3), 5.57 (m, 1H, 2-H), 6.80 (s, 2H, 2′,6′-Ar—H), 7.18 (s, 1H, Ar-5-H) 7.57 (m, 1H, Ar—H), 7.65 (m, 1H, Ar—H), 8.26 (d, 1H, Ar—H), 8.33 (d, 1H, Ar—H).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
45%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)C=1O)(=O)[CH3:2].C[O:18]C1C=C(C=C(OC)C=1OC)C=O.N1CC[CH2:34][CH2:33][CH2:32]1.N1C=CC=CC=1>C(O)C>[O:14]1[C:15]2[C:1](=[CH:2][CH:32]=[CH:33][CH:34]=2)[C:4](=[O:18])[CH2:13][CH:12]1[C:11]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
C(C)(=O)C1=C(C2=CC=CC=C2C(=C1)OC)O
Name
Quantity
1.08 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
3 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the product, 13 precipitated out of solution
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
O1C(CC(=O)C2=CC=CC=C12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 488 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07638554B2

Procedure details

A solution of the acetonaphthone 12 (1.08 g, 5 mmol) and trimethoxybenzaldehyde (2) (1.08 g, 5.5 mmol) in ethanol (25 mL) was treated with piperidine (3 mL) and pyridine (3 mL) and refluxed for 24 h. On cooling, the product, 13 precipitated out of solution and was collected by filtration and washed with ethanol to yield 488 mg of 13 as the first crop. The filtrate was further purified by flash chromatography and the product eluted with hexanes/CH2Cl2/EtOAc (6:3:1) to give a light orange solid, which was recrystallized from ethanol to afford an additional 399 mg of a second crop. Combined yield 45%. 1H NMR (300 MHz, CDCl3): δ 2.99 (m, 1H, 3-H), 3.19 (m, 1H, 3-H), 3.91, 3.93, 4.03 (3s, 12H, OCH3), 5.57 (m, 1H, 2-H), 6.80 (s, 2H, 2′,6′-Ar—H), 7.18 (s, 1H, Ar-5-H) 7.57 (m, 1H, Ar—H), 7.65 (m, 1H, Ar—H), 8.26 (d, 1H, Ar—H), 8.33 (d, 1H, Ar—H).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
45%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)C=1O)(=O)[CH3:2].C[O:18]C1C=C(C=C(OC)C=1OC)C=O.N1CC[CH2:34][CH2:33][CH2:32]1.N1C=CC=CC=1>C(O)C>[O:14]1[C:15]2[C:1](=[CH:2][CH:32]=[CH:33][CH:34]=2)[C:4](=[O:18])[CH2:13][CH:12]1[C:11]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
C(C)(=O)C1=C(C2=CC=CC=C2C(=C1)OC)O
Name
Quantity
1.08 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
3 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the product, 13 precipitated out of solution
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
O1C(CC(=O)C2=CC=CC=C12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 488 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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